molecular formula C17H12O6 B570262 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione CAS No. 75697-70-0

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione

Cat. No. B570262
CAS RN: 75697-70-0
M. Wt: 312.277
InChI Key: REDOZVNQSRFUGL-UHFFFAOYSA-N
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Description

The compound “3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione” is a derivative of anthracenedione, which is a type of quinone. Quinones are a class of organic compounds that are formally “derived from aromatic compounds [such as benzene or naphthalene] by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" .


Synthesis Analysis

The synthesis of such a compound would likely involve the acetylation of the corresponding hydroxy-anthracenedione. Acetylation is a common reaction in organic chemistry, often used to protect hydroxyl groups during synthesis . The acetoxy group (−OCOCH3) is a functional group that is often introduced through acetylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the anthracenedione core, with acetoxy and hydroxy substituents at the 3 and 1,8 positions respectively, and a methyl group at the 6 position. The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the acetoxy, hydroxy, and methyl groups. The acetoxy group could potentially undergo hydrolysis to yield a hydroxy group and acetic acid . The hydroxy groups could potentially participate in a variety of reactions, including oxidation, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the acetoxy, hydroxy, and methyl groups would likely make the compound more polar than anthracenedione itself .

Future Directions

The study of anthracenedione derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have been studied for their potential anticancer properties . Future research may focus on the synthesis of new derivatives, the exploration of their biological activity, and the development of more effective synthetic methods .

properties

IUPAC Name

(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-7-3-10-14(12(19)4-7)17(22)15-11(16(10)21)5-9(6-13(15)20)23-8(2)18/h3-6,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDOZVNQSRFUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione

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